molecular formula C11H14ClF3N2O B1453844 3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1040309-94-1

3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1453844
M. Wt: 282.69 g/mol
InChI Key: CRVHMOINGNXXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine, also known as CEPTP, is a novel, non-steroidal, small molecule compound that has been studied for its potential use in a variety of scientific and medical applications. CEPTP is a part of the pyridinamine family and is characterized by a trifluoromethyl group and a 3-chloro-N-(3-ethoxypropyl) group. This compound has the ability to interact with a variety of proteins, enzymes, and receptors, making it a promising candidate for use in a variety of research applications.

Scientific Research Applications

Environmental Impact and Biodegradation

A study focused on pesticide exposure, specifically chlorpyrifos, a compound structurally related to pyridinamines, highlighted the importance of understanding environmental exposure and biodegradation pathways. Such research can inform the environmental safety assessments of various chemicals, including the synthesis and degradation of pyridine derivatives (Egeghy et al., 2011).

Synthetic Pathways and Catalyst Development

Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the role of catalysts in the development of medicinal and pharmaceutical compounds. This suggests that "3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine" could be a precursor or target in the synthesis of bioactive molecules, with hybrid catalysts playing a crucial role in optimizing synthetic pathways (Parmar, Vala, & Patel, 2023).

Electrochemical Applications

Metal-centered coordination sites in pyrolyzed metal-nitrogen-carbon catalysts, relevant to the electrochemical reduction of O2, hint at the potential for pyridine derivatives to be utilized in catalysis and fuel cell technology. This area of research explores the structural and activity relationships crucial for advancing low-cost, sustainable catalysts (Li & Jaouen, 2018).

properties

IUPAC Name

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2O/c1-2-18-5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVHMOINGNXXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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